molecular formula C11H9F5O B7992908 2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7992908
M. Wt: 252.18 g/mol
InChI Key: UGRTWWCPLHRPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound characterized by its unique structure, which includes both methyl and pentafluoropropiophenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3-dimethylphenol with pentafluoropropiophenone in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: Shares structural similarities but lacks the fluorinated groups.

    2,3-Dimethyl-2,3-butanediol: Similar in having dimethyl groups but differs in functional groups.

    2,3-Dimethyl-2,3-butanediamine: Contains amino groups instead of fluorinated groups.

Uniqueness

2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its combination of methyl and pentafluoropropiophenone groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O/c1-6-4-3-5-8(7(6)2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRTWWCPLHRPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.